

physical and chemical properties of 2-Chloro-4-fluoro-5-nitrotoluene

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrotoluene

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An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrotoluene

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, reactivity, and applications of **2-Chloro-4-fluoro-5-nitrotoluene**. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Properties

2-Chloro-4-fluoro-5-nitrotoluene is a substituted aromatic compound with the chemical formula $C_7H_5ClFNO_2$.^[1] It presents as a colorless to pale yellow or green crystalline solid.^{[2][3]} This compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.^{[2][5]}

Physical and Chemical Data

The table below summarizes the key quantitative data for **2-Chloro-4-fluoro-5-nitrotoluene**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1]
Molecular Weight	189.57 g/mol	[1]
Appearance	White to Yellow to Green powder to crystal	[3]
Melting Point	38.0 to 42.0 °C	[3]
Boiling Point	Not explicitly available	
Solubility	Slightly soluble in water	[2][5]
CAS Number	112108-73-3	[1]

Synthesis and Experimental Protocols

The primary synthesis route for **2-Chloro-4-fluoro-5-nitrotoluene** is through the nitration of a 2-chloro-4-fluorotoluene derivative. A common precursor is 2-chloro-4-fluorobenzotrichloride, which is synthesized via photochlorination of 2-chloro-4-fluorotoluene.[6]

Synthesis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride

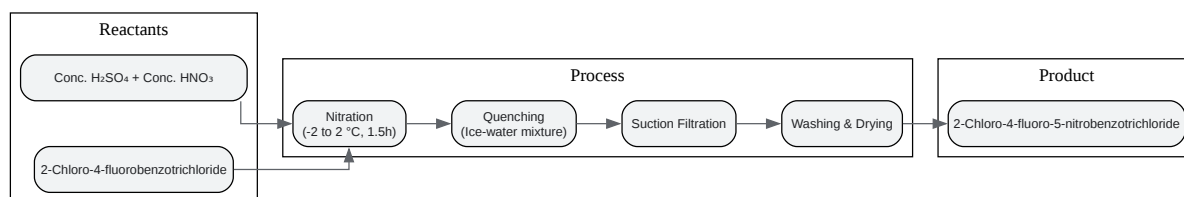
This method describes the efficient synthesis of a direct precursor to the title compound's derivatives.

Experimental Protocol:

- **Preparation of Mixed Acid:** A mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (98%) is prepared in a 1:1 mass ratio.[7]
- **Nitration Reaction:** 2-chloro-4-fluorobenzotrichloride is added dropwise to the mixed acid under stirring. The reaction temperature is maintained between -2°C and 2°C. The addition is typically carried out over 1.5 hours.[7]
- **Quenching:** After the addition is complete, the reaction mixture is kept at the same temperature for an additional 10 minutes. The nitrated material is then slowly added to an ice-water mixture with stirring to quench the reaction.[7]

- **Product Isolation:** The resulting solid product is isolated by suction filtration using a circulating water vacuum pump.[7]
- **Purification:** The collected solid is washed and dried to yield the final product.[7]

This process has reported yields of approximately 98% with a purity of around 92%.[7]



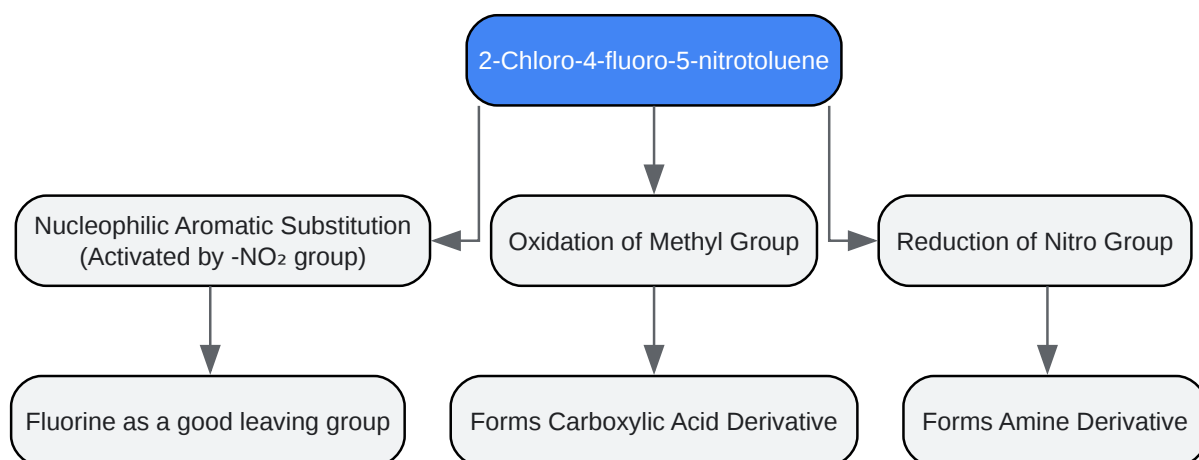
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Synthesis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride.

Chemical Reactivity

The reactivity of **2-Chloro-4-fluoro-5-nitrotoluene** is largely dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (S_NAr). In S_NAr reactions, fluorine is a significantly better leaving group than chlorine, a principle that is crucial in designing synthetic routes involving this molecule.[8] The electron-withdrawing effect of the fluorine atom also helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the rate-determining step of the S_NAr mechanism.[8]

The methyl group can be oxidized to a carboxylic acid, and the nitro group can be reduced to an amine, providing further avenues for synthetic transformations.[9]



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Key Reactivity Pathways.

Spectroscopic Data

While a complete set of analyzed spectra is not readily available in public databases, the following provides an overview of expected and available spectroscopic data.

- FTIR and Raman: FTIR and Raman spectra for **2-Chloro-4-fluoro-5-nitrotoluene** are available and can be accessed through specialized databases.^[10]
- Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. For the protonated molecule ($[M+H]^+$), the predicted m/z is 190.00656.^[11]
- NMR: While specific ¹H and ¹³C NMR data for **2-Chloro-4-fluoro-5-nitrotoluene** is not published, data for the related compound 2-fluoro-5-nitrotoluene shows characteristic aromatic proton signals between 7.1 and 8.2 ppm and a methyl proton signal around 2.4 ppm.^[12] Similar shifts would be expected for the title compound, with additional coupling patterns due to the chlorine atom.

Applications in Research and Development

2-Chloro-4-fluoro-5-nitrotoluene is a valuable intermediate in the synthesis of a variety of fine chemicals, with significant applications in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Development:** This compound serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents and antibiotics.[13]
- **Agrochemicals:** It is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield.[13]
- **Dyes and Pigments:** It is also used as an intermediate in the manufacturing of dyes and pigments.[2]

Safety and Handling

2-Chloro-4-fluoro-5-nitrotoluene is a toxic substance that can cause irritation and damage to the skin and eyes.[2] It is classified as a combustible solid.[14] Appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2] It is also important to prevent its release into the environment, as it may pose an ecological risk.[2]

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